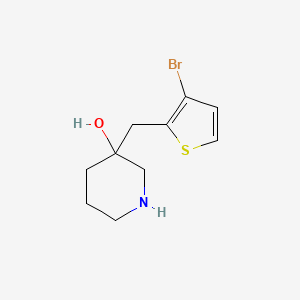
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a bromothiophene moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activity and versatility in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromothiophene intermediate is then coupled with piperidine through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl group on the piperidine ring may also play a role in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-((3-Bromothiophen-2-yl)methyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-((3-Chlorothiophen-2-yl)methyl)piperidin-3-ol:
3-((3-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol: Replacement of the piperidine ring with a pyrrolidine ring can alter the compound’s properties and applications
Uniqueness
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol is unique due to the presence of both the bromothiophene moiety and the hydroxyl-substituted piperidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14BrNOS |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-8-2-5-14-9(8)6-10(13)3-1-4-12-7-10/h2,5,12-13H,1,3-4,6-7H2 |
InChI Key |
QYKWPARUFYEUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=C(C=CS2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



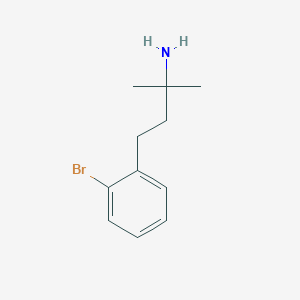
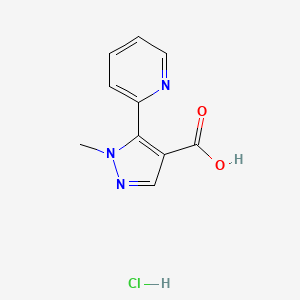
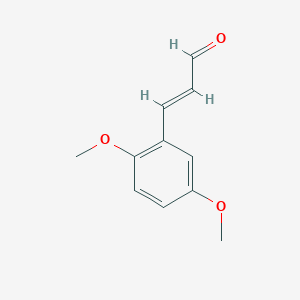

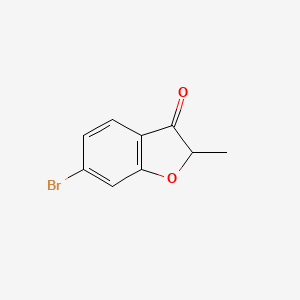

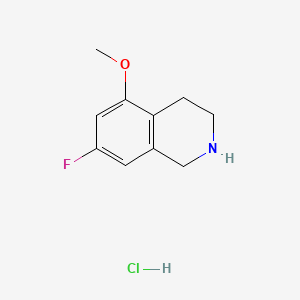
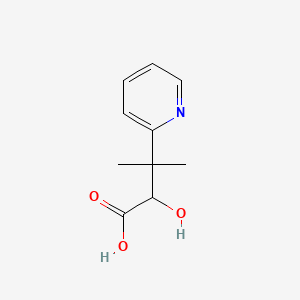
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)

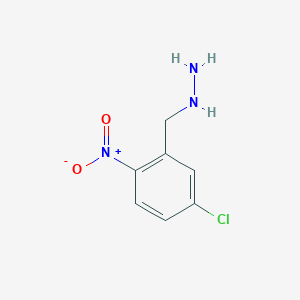
![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
